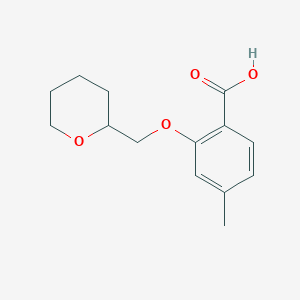

4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(oxan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10-5-6-12(14(15)16)13(8-10)18-9-11-4-2-3-7-17-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEDENINMACMGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OCC2CCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282052-33-8 | |

| Record name | 4-methyl-2-[(oxan-2-yl)methoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Oxan 2 Ylmethoxy Benzoic Acid

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid allows for the deconstruction of the molecule into simpler, commercially available starting materials. This process involves identifying key bonds that can be disconnected to reveal logical precursors.

The most logical disconnection point in the target molecule is the ether bond. This C-O bond can be cleaved retrosynthetically to yield two key synthons: a nucleophilic phenol (B47542) derivative and an electrophilic oxane derivative. This leads to the identification of 2-hydroxy-4-methylbenzoic acid or its corresponding ester as the aromatic precursor, and a reactive form of (oxan-2-yl)methanol, such as 2-(halomethyl)oxane, as the side-chain precursor. This strategy is the foundation for etherification reactions like the Williamson ether synthesis.

Alternatively, a Mitsunobu-type disconnection considers both the phenolic hydroxyl group and the primary alcohol of (oxan-2-yl)methanol as coupling partners. This approach offers a milder alternative to the classical Williamson ether synthesis.

Another primary disconnection involves the carboxylic acid group on the benzene (B151609) ring. This functional group can be retrosynthetically transformed into a methyl group, suggesting 2,4-dimethylphenol (B51704) as a potential starting material. The synthesis would then require a selective oxidation of one of the methyl groups to a carboxylic acid, which can be a challenging transformation requiring specific regioselective methods.

A further disconnection could involve the removal of the entire benzoic acid moiety, leading back to a simpler aromatic core that can be functionalized through carboxylation and etherification steps.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be devised to prepare this compound. These routes primarily involve esterification, hydrolysis, nucleophilic substitution, and etherification reactions.

A common and effective strategy involves the protection of the carboxylic acid group as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions during the etherification step. The synthesis begins with the esterification of 2-hydroxy-4-methylbenzoic acid. This can be achieved using standard methods, such as refluxing with methanol (B129727) in the presence of an acid catalyst like sulfuric acid.

Once the ester is formed, the ether linkage is constructed. Following the successful etherification, the ester group is hydrolyzed back to the carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the final product.

Table 1: Representative Conditions for Esterification and Hydrolysis

| Step | Reagents and Conditions | Product |

|---|---|---|

| Esterification | 2-hydroxy-4-methylbenzoic acid, Methanol, cat. H₂SO₄, reflux | Methyl 2-hydroxy-4-methylbenzoate |

| Hydrolysis | Methyl 4-methyl-2-(oxan-2-ylmethoxy)benzoate, NaOH, H₂O/Methanol, reflux; then HCl (aq) | this compound |

Nucleophilic aromatic substitution (SNA_r_) presents a potential, though often more challenging, route. This pathway would involve the displacement of a suitable leaving group, such as a halogen, from the aromatic ring by the alkoxide of (oxan-2-yl)methanol. The starting material for such a reaction would typically be a 2-halo-4-methylbenzoic acid derivative, for example, 2-fluoro-4-methylbenzoic acid, as fluorine is an excellent leaving group in SNA_r_ reactions.

This reaction generally requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In the case of this compound, the carboxylic acid group provides some activation, but the reaction may still require forcing conditions, such as high temperatures and a strong base to generate the alkoxide.

The formation of the ether bond is the cornerstone of the synthesis of this compound. Two primary methods are widely applicable: the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this case, it would involve the reaction of the methyl ester of 2-hydroxy-4-methylbenzoic acid with a reactive derivative of (oxan-2-yl)methanol, such as 2-(bromomethyl)oxane or 2-(tosyloxymethyl)oxane. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide, which then acts as a nucleophile to displace the leaving group on the oxane derivative in an SN2 reaction. masterorganicchemistry.comwikipedia.org

The Mitsunobu reaction offers a milder alternative for forming the ether linkage and is particularly useful when dealing with sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction converts an alcohol into an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org In this approach, methyl 2-hydroxy-4-methylbenzoate would react with (oxan-2-yl)methanol in the presence of these reagents. The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the phenoxide in a stereospecific SN2 reaction if a chiral alcohol is used. organic-chemistry.org

Table 2: Comparison of Etherification Methods

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), 2-(halomethyl)oxane | Anhydrous polar aprotic solvent (e.g., DMF, Acetone) | Readily available reagents, straightforward procedure. masterorganicchemistry.comwikipedia.org |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, (oxan-2-yl)methanol | Anhydrous THF or Dichloromethane, 0 °C to room temperature | Mild reaction conditions, suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org |

Oxidation Reactions for Carboxylic Acid Formation

The synthesis of this compound requires the formation of a carboxylic acid group. A common and direct synthetic strategy involves the oxidation of the methyl group at the 4-position of an appropriate precursor, such as 4-methyl-2-(oxan-2-ylmethoxy)toluene. The benzylic position of this precursor is susceptible to oxidation by various strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a classic reagent for converting alkylbenzenes to benzoic acids. masterorganicchemistry.com The reaction is typically performed in an aqueous solution, sometimes with a co-solvent like pyridine, under heated conditions. chemspider.com Despite its effectiveness, the use of KMnO₄ often requires stoichiometric amounts and can lead to the formation of manganese dioxide waste.

More contemporary and environmentally benign methods utilize catalysts and greener oxidants. For instance, benzylic methyl groups can be oxidized using molecular oxygen (O₂) in the presence of cobalt or manganese catalysts. Another approach employs hydrogen peroxide (H₂O₂), which is considered a green oxidant as its only byproduct is water. google.comlibretexts.org Photo-oxidation represents a modern alternative, where irradiation with light, in the presence of reagents like bromine in water, can facilitate the conversion of toluene (B28343) derivatives to their corresponding carboxylic acids, often without the need for heavy metal catalysts. researchgate.net

Table 1: Comparison of Oxidation Methods for Carboxylic Acid Formation

| Oxidizing Agent/System | Catalyst/Conditions | Precursor | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Heat, aqueous solution | 4-methyl-2-(oxan-2-ylmethoxy)toluene | Well-established, effective | Stoichiometric, MnO₂ waste |

| Molecular Oxygen (O₂) | Co(OAc)₂/NaBr/AcOH | 4-methyl-2-(oxan-2-ylmethoxy)toluene | Uses air as oxidant, catalytic | Often requires high pressure/temp. |

| Hydrogen Peroxide (H₂O₂) | Na₂WO₄ (Sodium Tungstate) | 4-methyl-2-(oxan-2-ylmethoxy)toluene | Green oxidant (water byproduct) | May require phase-transfer catalyst |

| Bromine/Water (Photo-oxidation) | Light irradiation (e.g., UV, blue LEDs) | 4-methyl-2-(oxan-2-ylmethoxy)toluene | Catalyst-free potential | Use of corrosive bromine |

| tert-Butyl Hydroperoxide (TBHP) | Microwave irradiation | 4-methyl-2-(oxan-2-ylmethoxy)toluene | Metal-free, can use water as solvent google.com | Requires peroxide handling |

Reductive Alkylation Methods

While direct reductive alkylation is more commonly associated with the formation of amines from carbonyls (reductive amination), the principles can be adapted for ether synthesis in a process known as reductive etherification. organic-chemistry.org This method provides a pathway to construct the C-O-C ether linkage in this compound from precursor molecules.

In a potential synthetic route, a phenolic precursor, such as methyl 2-hydroxy-4-methylbenzoate, could be reacted with an aldehyde or ketone derivative of the oxane moiety in the presence of a reducing agent. nih.gov The reaction typically proceeds through the formation of a hemiacetal intermediate, which is then reduced in situ to the corresponding ether. youtube.com Common reducing agents for this transformation include various silanes (e.g., triethylsilane) paired with an acid catalyst or catalytic hydrogenation. organic-chemistry.orgyoutube.com This approach avoids the use of alkyl halides and can offer a more convergent and efficient route to complex ethers. researchgate.net

It is important to distinguish this from the more common Williamson ether synthesis, which is a substitution reaction, not a reductive one. byjus.com Reductive etherification offers an alternative where the electrophile is a carbonyl compound rather than an alkyl halide. organic-chemistry.org

Table 2: Reductive Etherification Strategies for C-O Bond Formation

| Phenolic Precursor | Oxane-derived Carbonyl | Reducing Agent | Catalyst | Key Features |

| Methyl 2-hydroxy-4-methylbenzoate | Oxan-2-one (a lactone) | H₂ (Hydrogen) | Platinum (Pt) or Ruthenium (Ru) complex | Catalytic, generates water as byproduct organic-chemistry.org |

| Methyl 2-hydroxy-4-methylbenzoate | Tetrahydropyran-2-carbaldehyde | Triethylsilane (Et₃SiH) | Iron(III) Chloride or Yb(OTf)₃ | Mild conditions, compatible with various functional groups organic-chemistry.org |

| Methyl 2-hydroxy-4-methylbenzoate | Tetrahydropyran-2-carbaldehyde | 1,1,3,3-tetramethyldisiloxane | Thiourea organocatalyst/HCl | Organocatalytic approach, avoids heavy metals organic-chemistry.org |

Modern and Green Chemistry Approaches in Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.net This technology can be applied to key steps in the synthesis of this compound, particularly the formation of the ether linkage.

The Williamson ether synthesis, a classical method for forming ethers by reacting an alkoxide with an alkyl halide, can be significantly enhanced by microwave irradiation. orgchemres.orgsemanticscholar.orgrroij.com For the target molecule, reacting the sodium or potassium salt of methyl 2-hydroxy-4-methylbenzoate with 2-(chloromethyl)oxane under microwave conditions could dramatically reduce the reaction time from hours to minutes. rroij.com Similarly, the oxidation of the benzylic methyl group using reagents like tert-butyl hydroperoxide can also be efficiently performed under microwave irradiation, often in aqueous media, aligning with green chemistry principles. google.com

Solvent-Free Reaction Conditions

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by minimizing waste and simplifying product purification. researchgate.net Etherification reactions, such as the Williamson synthesis, have been successfully performed under solvent-free conditions. orgchemres.orgresearchgate.net

In a potential solvent-free synthesis of a precursor, solid methyl 2-hydroxy-4-methylbenzoate could be mixed with a liquid alkylating agent like 2-(chloromethyl)oxane and a solid base such as potassium carbonate. The mixture can be heated (conventionally or with microwaves) to afford the desired ether without the need for a bulk solvent. orgchemres.orgresearchgate.net This approach often leads to increased reaction rates due to high reactant concentrations.

Catalytic Strategies (e.g., Brønsted Acid Catalysis, Palladium-catalyzed cross-coupling)

Modern synthetic chemistry heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability.

Brønsted Acid Catalysis: Brønsted acids are effective catalysts for various organic transformations, including the formation of ether linkages. uchicago.eduorganic-chemistry.org They can catalyze the addition of alcohols and phenols to olefins. uchicago.edu For instance, a precursor like 2-hydroxy-4-methylbenzoic acid could potentially react with an unsaturated oxane derivative in the presence of a catalytic amount of a strong Brønsted acid like triflic acid to form the ether bond. organic-chemistry.org This type of reaction is highly atom-economical. Chiral Brønsted acids can also be employed to achieve enantioselective additions in related systems. d-nb.infonih.gov

Palladium-catalyzed cross-coupling: Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination and its C-O coupling variants provide a powerful method for forming aryl ethers under relatively mild conditions. researchgate.netorganic-chemistry.org A synthetic route to this compound could involve the palladium-catalyzed coupling of a phenol precursor (e.g., methyl 2-hydroxy-4-methylbenzoate) with an appropriate alkyl halide like 2-(chloromethyl)oxane. rsc.org While C(sp²)-O coupling is more common, advancements have enabled the coupling of phenols with C(sp³)-halides. nih.govfrontiersin.org This catalytic approach offers broad functional group tolerance and is a cornerstone of modern medicinal chemistry.

Atom Economy Principles in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.edu Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste.

When designing a synthesis for this compound, different routes can be compared based on their atom economy.

Low Atom Economy Route: A traditional Williamson ether synthesis, while effective, has inherently poor atom economy. The reaction of a phenoxide salt with an alkyl halide generates a salt byproduct (e.g., NaCl or KBr) that is considered waste.

High Atom Economy Route: In contrast, a hypothetical route involving the direct Brønsted acid-catalyzed addition of the phenolic hydroxyl group across a double bond of an unsaturated oxane precursor would be 100% atom-economical, as all atoms from the reactants are incorporated into the product. scranton.edu Similarly, catalytic reductive etherification using H₂ as the reductant is also highly atom-economical, producing only water as a byproduct. organic-chemistry.org

By prioritizing catalytic addition and rearrangement reactions over stoichiometric substitution and elimination reactions, the synthesis of this compound can be designed to be more sustainable and efficient. scranton.edu

Biocatalytic Transformations

While specific biocatalytic methods for the synthesis of this compound have not been documented, enzymatic transformations are a well-established strategy for the synthesis of benzoic acid derivatives. One notable biocatalytic approach involves the use of nitrilases. google.com These enzymes can hydrolyze benzonitrile (B105546) derivatives to the corresponding benzoic acids under mild reaction conditions, offering an environmentally friendly alternative to traditional chemical hydrolysis. google.com This method could be applied to the synthesis of analogues where a nitrile group is a precursor to the carboxylic acid functionality on the benzene ring. For instance, a substituted benzonitrile could be subjected to enzymatic hydrolysis to yield the desired benzoic acid scaffold before the introduction of the ether linkage. The efficiency of such a process would, however, be dependent on the substrate specificity of the chosen nitrilase.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors of this compound relies on established organic chemistry methodologies. These include the formation of substituted benzoic acid cores, the introduction of various ether linkages, and subsequent derivatization to enhance molecular complexity.

Preparation of Benzoic Acid Scaffolds with Varying Substituents

The preparation of substituted benzoic acid scaffolds is a fundamental step in the synthesis of the target compound and its analogues. A common method for synthesizing substituted benzoic acids is the oxidation of alkylbenzenes. google.com For example, a substituted toluene derivative can be oxidized to the corresponding benzoic acid using strong oxidizing agents like potassium permanganate or through catalytic oxidation processes. google.comyoutube.com Another approach involves the oxidation of benzyl (B1604629) alcohols. researchgate.net

Furthermore, existing benzoic acid derivatives can be modified to introduce various substituents. For instance, bromination of a methylbenzoate derivative can be achieved using bromine in acetic acid, followed by hydrolysis to the corresponding benzoic acid. chemicalbook.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can then be employed to introduce further diversity onto the aromatic ring. chemicalbook.comgoogle.com For example, a bromo-substituted benzoic acid ester can react with vinylboronic acid or its derivatives in the presence of a palladium catalyst to introduce a vinyl group, which can be further functionalized. google.com

The synthesis of 4-acetyl-2-methylbenzoic acid, an analogue of the target's benzoic acid core, can be achieved by reacting 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in the presence of a palladium acetate (B1210297) catalyst. chemicalbook.com Alternatively, 3,4-dimethylacetophenone can be oxidized using hydrogen peroxide with a catalyst system to produce 2-methyl-4-acetylbenzoic acid. google.com

Introduction of Oxane and Other Ether Linkages

The introduction of the oxane ether linkage is a critical step. The Williamson ether synthesis is a classic and widely used method for forming ether bonds. youtube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl halide. youtube.com In the context of synthesizing the target molecule, this would likely involve the reaction of a 2-hydroxy-4-methylbenzoic acid derivative with a 2-(halomethyl)oxane. The phenolic hydroxyl group of the benzoic acid derivative would be deprotonated with a base to form a phenoxide, which would then react with the oxane derivative.

The synthesis of cyclic ethers like oxetanes and tetrahydropyrans (oxanes) can be achieved through intramolecular cyclization of diols, often via a Williamson etherification protocol where one hydroxyl group is converted to a good leaving group. acs.org While the target molecule contains a pre-formed oxane ring, the synthesis of analogues with different cyclic ether moieties would rely on such methods. The reactivity of different sized cyclic ethers varies, with smaller rings like epoxides being more reactive due to ring strain. masterorganicchemistry.com

Derivatization Strategies for Enhancing Molecular Complexity

Further derivatization of the benzoic acid scaffold can be employed to create a diverse library of analogues. The carboxylic acid group itself is a versatile handle for various transformations. colostate.edu It can be converted to an acid chloride using reagents like thionyl chloride, which can then be reacted with a wide range of nucleophiles, such as alcohols or amines, to form esters or amides, respectively. researchgate.net

For instance, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been synthesized and subsequently converted to its acid chloride, which was then reacted with different alcohols and phenols to produce a series of esters. researchgate.net Similarly, sulfamoyl benzoic acid analogues have been synthesized by reacting a substituted benzoic acid with various amines. nih.govnih.gov These strategies allow for the introduction of a wide array of functional groups, thereby increasing the structural diversity and molecular complexity of the synthesized compounds. researchgate.netnih.gov

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

No published experimental ¹H NMR or ¹³C NMR data for 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid could be found.

No published experimental IR spectroscopy data for this compound could be located.

No published experimental UV-Vis spectroscopy data for this compound could be identified.

No published experimental mass spectrometry data for this compound could be found.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be located.

Information on crystal growth methods is contingent on the existence of a crystal structure determination, and as such, no methods specific to this compound can be described.

Data Collection and Structure Refinement (e.g., SHELX suite, WinGX, ORTEP-3)

The determination of the crystal structure of this compound through single-crystal X-ray diffraction is a meticulous process. A suitable single crystal of the compound is first mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

The collected raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities. These data are then used to solve the crystal structure, typically employing direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is subsequently refined to best fit the experimental data.

The refinement process is commonly carried out using specialized software suites. The SHELX suite of programs is a widely recognized and powerful tool for the solution and refinement of crystal structures from diffraction data. It allows for the refinement of atomic coordinates, thermal parameters (isotropic or anisotropic), and occupancy factors.

The WinGX software often serves as a graphical user interface that integrates various crystallographic programs, including the SHELX suite, providing a comprehensive platform for structure solution, refinement, and analysis. It facilitates the visualization of the electron density maps and the molecular structure as it is being refined.

Once the refinement converges to a satisfactory level, as indicated by various crystallographic agreement factors (R-factors), the final structural model is validated. The ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program) is then frequently used to generate high-quality graphical representations of the molecular structure, displaying the atoms as ellipsoids that represent their thermal motion.

Detailed parameters from a hypothetical data collection and structure refinement for this compound are presented in the tables below. These tables illustrate the type of information that would be generated from a successful crystallographic study.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₈O₄ |

| Formula weight | 250.29 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.2(1)° | |

| c = 8.987(3) Å, γ = 90° | |

| Volume | 1357.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.225 Mg/m³ |

| Absorption coefficient | 0.089 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -11 ≤ l ≤ 11 |

| Reflections collected | 12450 |

| Independent reflections | 3100 [R(int) = 0.035] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3100 / 0 / 167 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.138 |

Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

|---|---|---|---|---|

| C1 | 0.7892(2) | 0.4521(1) | 0.2345(3) | 0.045(1) |

| C2 | 0.8954(2) | 0.4890(1) | 0.1876(3) | 0.051(1) |

| C3 | 0.9211(2) | 0.5678(1) | 0.2543(3) | 0.052(1) |

| C4 | 0.8398(2) | 0.6091(1) | 0.3678(3) | 0.048(1) |

| C5 | 0.7321(2) | 0.5723(1) | 0.4154(3) | 0.043(1) |

| C6 | 0.7078(2) | 0.4935(1) | 0.3489(3) | 0.041(1) |

| C7 | 0.5899(3) | 0.4487(2) | 0.3981(4) | 0.062(1) |

| C8 | 0.6455(2) | 0.6155(1) | 0.5342(3) | 0.055(1) |

| O1 | 0.5543(1) | 0.6543(1) | 0.4899(2) | 0.071(1) |

| O2 | 0.6987(1) | 0.5988(1) | 0.6543(2) | 0.078(1) |

| O3 | 0.9765(1) | 0.4421(1) | 0.0899(2) | 0.065(1) |

| C9 | 1.0823(3) | 0.4789(2) | 0.0421(4) | 0.072(1) |

| C10 | 1.1121(3) | 0.5567(2) | 0.1234(4) | 0.078(1) |

| C11 | 1.2234(3) | 0.5899(2) | 0.0765(5) | 0.085(1) |

| C12 | 1.2543(3) | 0.5432(2) | -0.0543(4) | 0.081(1) |

| C13 | 1.2111(3) | 0.4654(2) | -0.0123(4) | 0.075(1) |

| O4 | 1.0998(2) | 0.4321(1) | -0.0876(3) | 0.069(1) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules and materials. For derivatives of benzoic acid, DFT calculations, particularly using functionals like B3LYP, are instrumental in providing insights into their molecular and electronic characteristics.

Vibrational Spectra Calculations

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. These calculations help in the assignment of experimentally observed vibrational modes. For benzoic acid and its derivatives, characteristic vibrational frequencies have been assigned. nih.gov For example, the O-H stretching vibrations of the carboxylic acid group are sensitive to hydrogen bonding and are typically observed in a broad range. actascientific.com The C=O stretching vibration of the carboxylic acid is another prominent feature, generally appearing in the region of 1740–1660 cm⁻¹. mdpi.com Calculations on 4-(carboxyamino)-benzoic acid have assigned the N-H stretching bands and the aromatic C-H stretching vibrations. actascientific.com For 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid, the calculated vibrational spectrum would be expected to show characteristic peaks for the methyl group C-H stretches, the oxane ring vibrations, and the ether linkage, in addition to the benzoic acid moiety vibrations.

Electronic Properties (HOMO-LUMO analysis, NBO analysis)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. actascientific.com A smaller gap suggests higher reactivity. actascientific.com For benzoic acid, the HOMO-LUMO energy gap has been analyzed to understand its electronic transitions.

Natural Bond Orbital (NBO) analysis provides insights into the charge distribution, hybridization, and intramolecular charge transfer interactions within a molecule. dergipark.org.trdntb.gov.ua It helps to understand the delocalization of electron density and the stability of the molecule arising from hyperconjugative interactions. dergipark.org.trdntb.gov.ua For benzoic acid, NBO analysis has been used to investigate intra- and intermolecular interactions.

Table 1: Representative Quantum Chemical Descriptors for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid)

| Parameter | Value |

| HOMO Energy | -6.82 eV |

| LUMO Energy | -1.82 eV |

| Energy Gap | 5.0 eV |

| Ionization Energy | 6.82 eV |

| Electron Affinity | 1.82 eV |

| Electronegativity | -4.32 |

| Global Hardness | 2.5 |

| Global Softness | 0.4 |

| Chemical Potential | 4.32 |

| Electrophilicity Index | 3.73 |

Note: Data is for 4-(carboxyamino)-benzoic acid as a representative example and was calculated using the B3LYP/6-311G basis set. actascientific.com

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Benzoic acid and its derivatives are known to form strong intermolecular hydrogen bonds through their carboxylic acid groups, often leading to the formation of cyclic dimers. nih.govresearchgate.net The strength and nature of these hydrogen bonds have been investigated using computational methods. researchgate.netmdpi.com The O-H···O hydrogen bond is a key feature in the crystal structures of these compounds. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can also play a role in the solid-state packing of these molecules. researchgate.net These non-covalent interactions are crucial in determining the crystal structure and physical properties of the compounds.

Proton Transfer Dynamics and Mechanism Studies

The carboxylic acid group can undergo proton transfer, a fundamental chemical process. Computational studies on benzoic acid dimers have explored the dynamics and mechanism of double proton transfer within the hydrogen-bonded cyclic dimer. researchgate.net These studies provide insights into the energy barriers and transition states involved in this process.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com For a molecule like this compound, MD simulations could be employed to investigate its conformational flexibility, particularly the rotation around the ether linkage and the orientation of the oxane ring. nih.gov Furthermore, simulations in a solvent like water could provide insights into its solvation and the dynamics of hydrogen bonding with water molecules. mdpi.com

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

The synthesis of this compound can be approached through several synthetic routes, with the most probable involving the O-alkylation of a 2-hydroxy-4-methylbenzoic acid precursor. Computational modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of these synthetic pathways. Such theoretical investigations provide deep insights into reaction kinetics, thermodynamics, and the influence of various reaction conditions, thereby guiding the optimization of synthetic protocols.

Two primary synthetic strategies are computationally evaluated for the formation of the ether linkage in this compound: the Williamson ether synthesis and the acid-catalyzed addition of an alcohol to dihydropyran.

Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a well-established method for forming ethers, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 2-hydroxy-4-methylbenzoic acid (a phenoxide) with a suitable halo-derivative of tetrahydropyran, such as 2-(bromomethyl)oxane.

Computational studies on analogous Williamson ether syntheses provide a framework for understanding this reaction. rsc.orgresearchgate.net DFT calculations can be employed to model the reaction profile, identifying the transition state and calculating the activation energy. The general mechanism involves the backside attack of the phenoxide nucleophile on the electrophilic carbon of the alkyl halide, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.com

A three-faceted approach combining experimental analysis, kinetic modeling, and quantum-mechanical calculations has been shown to be effective in unraveling the complexities of the Williamson ether synthesis. rsc.orgresearchgate.net The choice of solvent is a critical factor influencing the reaction's regioselectivity, with different solvents affecting the stabilization of the transition states for O-alkylation versus competitive C-alkylation. rsc.orgresearchgate.net For instance, in the alkylation of a phenoxide, a solvent like acetonitrile can favor O-alkylation, while methanol (B129727) may lead to a higher proportion of C-alkylated byproducts. rsc.orgresearchgate.net

Interactive Data Table: Solvent Effects on Williamson Ether Synthesis

| Solvent | O-Alkylation Product Ratio (%) | C-Alkylation Product Ratio (%) |

| Acetonitrile | 97 | 3 |

| Methanol | 72 | 28 |

Note: Data is based on a model system and illustrates the potential impact of solvent choice.

Quantum-mechanical calculations can further elucidate the structural differences between the transition states of the O- and C-alkylation pathways, providing a rationale for the observed selectivity. rsc.orgresearchgate.net These models can also predict the energy barriers for the reaction, offering insights into the reaction kinetics.

Acid-Catalyzed Addition to Dihydropyran Pathway

An alternative and widely used method for the introduction of the tetrahydropyranyl (THP) group, which is structurally analogous to the oxan-2-ylmethoxy group, is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP). chegg.comchadsprep.comyoutube.com This reaction proceeds through the formation of a carbocation intermediate. chadsprep.comyoutube.com

The mechanism, which can be modeled using computational methods, involves the following steps:

Protonation of the double bond in DHP by an acid catalyst to form a resonance-stabilized carbocation. chadsprep.comyoutube.com

Nucleophilic attack of the hydroxyl group of 2-hydroxy-4-methylbenzoic acid on the carbocation. chadsprep.comyoutube.com

Deprotonation of the resulting oxonium ion to yield the final ether product. chemistrysteps.com

Computational modeling can be used to investigate the stability of the intermediate carbocation. The regioselectivity of the reaction, where the alcohol preferentially adds to the C2 position of the pyran ring, can be explained by the greater stability of the carbocation at this position due to the electron-donating effect of the adjacent oxygen atom. chegg.com

Interactive Data Table: Calculated Parameters for Reaction Intermediates

| Intermediate | Calculated Parameter | Value |

| DHP Protonation | Carbocation Stability (relative energy) | C2-protonation favored |

| Nucleophilic Attack | Activation Energy (kcal/mol) | Varies with nucleophile and catalyst |

| Oxonium Ion | Deprotonation Energy (kcal/mol) | Low, indicating a facile step |

DFT calculations can also be used to explore the potential energy surface of the reaction, identifying the lowest energy pathway and predicting the reaction's feasibility and potential byproducts. Furthermore, these theoretical studies can assess the impact of different acid catalysts on the reaction rate and efficiency.

Reactivity and Reaction Mechanisms of 4 Methyl 2 Oxan 2 Ylmethoxy Benzoic Acid

Reaction Types

The chemical behavior of 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid can be categorized into several primary reaction types, including oxidation, reduction, and substitution reactions. These transformations can target the carboxylic acid, the methyl group on the aromatic ring, or the oxane ring.

Oxidation reactions of this compound can proceed at the benzylic methyl group or, under more forcing conditions, can lead to the degradation of the aromatic ring. A significant oxidative reaction for benzoic acids is oxidative decarboxylation.

Oxidation of the Methyl Group: The methyl group on the benzene (B151609) ring is susceptible to oxidation to a carboxylic acid when treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. libretexts.org This would yield a dicarboxylic acid derivative.

Oxidative Decarboxylation: Benzoic acids can undergo decarboxylation to produce phenols in the presence of a copper catalyst at elevated temperatures. wikipedia.org This process involves the loss of carbon dioxide and the introduction of a hydroxyl group onto the aromatic ring. A more recent development allows for the decarboxylative hydroxylation of benzoic acids at significantly lower temperatures (around 35 °C) using a copper-based catalytic system, proceeding through a radical mechanism. nih.gov

| Reaction | Reagents and Conditions | Expected Product |

| Oxidation of Methyl Group | KMnO₄, H₂O, heat | 2-(Oxan-2-ylmethoxy)terephthalic acid |

| Oxidative Decarboxylation | Copper(II) salts, 300-400 °C | 3-(Oxan-2-ylmethoxy)-4-methylphenol |

| Radical Decarboxylative Hydroxylation | Copper benzoate (B1203000) complex, 35 °C | 3-(Oxan-2-ylmethoxy)-4-methylphenol |

Interactive Data Table: Click on headers to sort.

The carboxylic acid group is the primary site for reduction in this compound. Depending on the reducing agent and reaction conditions, it can be reduced to an alcohol or completely removed.

Reduction to Benzyl (B1604629) Alcohol: Carboxylic acids can be reduced to the corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or DIBAL-H. wikipedia.org In this case, the carboxylic acid group would be converted to a hydroxymethyl group. Borane (BH₃) complexes are also effective for this transformation. organic-chemistry.org

Decarbonylative Reduction to Arene: A palladium-catalyzed method allows for the direct reduction of aryl carboxylic acids to the corresponding arenes, effectively removing the carboxyl group. nih.gov This reaction proceeds under relatively mild conditions.

| Reaction | Reagents and Conditions | Expected Product |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | (4-Methyl-2-(oxan-2-ylmethoxy)phenyl)methanol |

| Reduction to Alcohol | BH₃-THF | (4-Methyl-2-(oxan-2-ylmethoxy)phenyl)methanol |

| Decarbonylative Reduction | Pd(OAc)₂, dppb, Piv₂O, Et₃N, Et₃SiH | 1-Methyl-3-(oxan-2-ylmethoxy)benzene |

Interactive Data Table: Click on headers to sort.

The primary site for nucleophilic substitution is the carbonyl carbon of the carboxylic acid group. These reactions, known as nucleophilic acyl substitutions, are fundamental to the chemistry of carboxylic acids. chemistryguru.com.sglibretexts.org The benzene ring can also undergo electrophilic substitution, with the existing substituents directing the position of the incoming electrophile.

Electrophilic Aromatic Substitution: The -COOH group is a deactivating, meta-directing group, while the -OCH₂R (ether) group is an activating, ortho-, para-directing group. quora.com The combined effect of these two groups would likely direct incoming electrophiles to the positions ortho to the activating ether group and meta to the deactivating carboxylic acid group.

Functional Group Transformations

The specific functional groups of this compound, the carboxylic acid and the oxane ring, can undergo a variety of transformations.

The carboxylic acid is a versatile functional group that can be converted into a range of derivatives.

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. cutm.ac.in For example, reaction with methanol (B129727) would yield the corresponding methyl ester. google.comgoogle.com

Formation of Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

Amide Formation: While the direct reaction of a carboxylic acid with an amine is an acid-base reaction, amides can be formed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reaction with Organometallic Reagents: Carboxylic acids react with Grignard reagents in an acid-base reaction to form the carboxylate salt. organicchemistrytutor.com With organolithium reagents, two equivalents are typically used, with the first deprotonating the acid and the second adding to the carbonyl group to form a ketone after workup. organicchemistrytutor.comquimicaorganica.org

| Reaction | Reagents and Conditions | Expected Product |

| Esterification | CH₃OH, H₂SO₄ (cat.), heat | Methyl 4-methyl-2-(oxan-2-ylmethoxy)benzoate |

| Acid Chloride Formation | SOCl₂, heat | 4-Methyl-2-(oxan-2-ylmethoxy)benzoyl chloride |

| Amide Formation | RNH₂, DCC | N-Alkyl-4-methyl-2-(oxan-2-ylmethoxy)benzamide |

| Reaction with Grignard Reagent | CH₃MgBr (1 eq.), Et₂O | Magnesium bromo [4-methyl-2-(oxan-2-ylmethoxy)benzoate] |

| Reaction with Organolithium Reagent | CH₃Li (2 eq.), Et₂O; then H₃O⁺ | 1-(4-Methyl-2-(oxan-2-ylmethoxy)phenyl)ethan-1-one |

Interactive Data Table: Click on headers to sort.

The oxane (tetrahydropyran, THP) ether is primarily known as a protecting group for alcohols due to its stability under many reaction conditions. nih.govrsc.orgwikipedia.org Its main reactivity involves cleavage under acidic conditions to regenerate the alcohol.

Acid-Catalyzed Cleavage: The THP ether linkage is susceptible to cleavage under mild acidic conditions. nih.govyoutube.com Treatment with aqueous acid will hydrolyze the ether, yielding 2-hydroxy-4-methylbenzoic acid and 5-hydroxypentanal. This reaction proceeds via protonation of the ether oxygen, followed by formation of a stable oxocarbenium ion intermediate. youtube.com

| Reaction | Reagents and Conditions | Expected Products |

| Acid-Catalyzed Cleavage | HCl (aq) or H₂SO₄ (aq), H₂O, heat | 2-Hydroxy-4-methylbenzoic acid and 5-hydroxypentanal |

Interactive Data Table: Click on headers to sort.

Aromatic Ring Reactivity of this compound

The substituents can be classified based on their activating/deactivating and directing effects, which arise from a combination of inductive and resonance effects. msu.edu

Carboxylic Acid Group (-COOH): This group is a strong deactivating, meta-director. numberanalytics.comquora.com It deactivates the ring towards electrophilic attack through both a strong electron-withdrawing inductive effect and a resonance effect, which pulls electron density out of the ring. numberanalytics.comlibretexts.org This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The meta-directing effect arises because the resonance structures of the intermediate carbocation (the sigma complex or arenium ion) for ortho and para attack are significantly destabilized. quora.comlibretexts.org

Methyl Group (-CH₃): The methyl group is a weak activating, ortho-, para-director. libretexts.org It donates electron density to the ring primarily through an inductive effect and also through hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive than benzene. msu.edu

Alkoxy Group (-(oxan-2-ylmethoxy)): The alkoxy group is a strong activating, ortho-, para-director. libretexts.orgrsc.org It exerts a strong electron-donating resonance effect due to the lone pairs of electrons on the oxygen atom, which significantly outweighs its electron-withdrawing inductive effect. libretexts.org This donation of electron density substantially increases the reactivity of the aromatic ring, particularly at the ortho and para positions. libretexts.orgrsc.org

The directing effects of the substituents determine the position of electrophilic attack. The strong ortho-, para-directing alkoxy group and the weaker ortho-, para-directing methyl group work in concert with the meta-directing carboxylic acid group to determine the most favorable positions for substitution. Given the positions of the existing groups, the potential sites for electrophilic attack are C3, C5, and C6.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -COOH | 1 | -I, -R (Electron-withdrawing) | Strong Deactivating | Meta (to C3, C5) |

| -O-R | 2 | -I, +R (Electron-donating) | Strong Activating | Ortho, Para (to C3, C6) |

| -CH₃ | 4 | +I (Electron-donating) | Weak Activating | Ortho, Para (to C3, C5) |

Based on the combined directing effects, the most likely positions for electrophilic attack are C3 and C5, as they are favored by at least two of the directing groups. The C6 position is activated by the alkoxy group but may be subject to steric hindrance from the adjacent bulky (oxan-2-ylmethoxy) group. The final regiochemical outcome would likely depend on the specific electrophile and reaction conditions.

Investigation of Reaction Intermediates and Transition States

The electrophilic aromatic substitution of this compound proceeds through a well-established two-step mechanism. masterorganicchemistry.combyjus.com The key reaction intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. numberanalytics.commasterorganicchemistry.com

The first step of the reaction is the rate-determining step, involving the attack of the π-electron system of the aromatic ring on an electrophile (E⁺). masterorganicchemistry.com This leads to the formation of the sigma complex, in which the aromaticity of the ring is temporarily disrupted. masterorganicchemistry.combyjus.com The second step is a fast deprotonation from the sp³-hybridized carbon of the sigma complex, which restores the aromaticity of the ring and yields the final substituted product. masterorganicchemistry.com

The stability of the sigma complex intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution. libretexts.org The substituents on the ring can stabilize or destabilize this intermediate through inductive and resonance effects. For this compound, the stability of the possible sigma complexes for attack at the C3, C5, and C6 positions would be influenced as follows:

Attack at C3: The positive charge of the arenium ion can be delocalized onto the C2 and C4 positions. The electron-donating alkoxy group at C2 and the methyl group at C4 would effectively stabilize this intermediate.

Attack at C5: The positive charge can be delocalized onto the C4 and C6 positions. The methyl group at C4 provides stabilization.

Attack at C6: The positive charge can be delocalized onto the C1 and C5 positions. Delocalization to C1 would be highly destabilized by the adjacent electron-withdrawing carboxylic acid group.

The relative stability of the sigma complex intermediates for an exemplary electrophilic attack is outlined in the table below.

| Position of Attack | Key Resonance Structures (Charge Location) | Stabilizing/Destabilizing Influences | Predicted Relative Stability |

| C3 | Positive charge at C2, C4 | Stabilized by +R of -OR and +I of -CH₃ | High |

| C5 | Positive charge at C4, C6 | Stabilized by +I of -CH₃ | Moderate |

| C6 | Positive charge at C1, C5 | Destabilized by -I, -R of -COOH at C1 | Low |

Research Applications and Potential Areas for Further Exploration

Role as an Intermediate in Complex Organic Synthesis

Substituted benzoic acids are foundational building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. researchgate.net The carboxylic acid group provides a reactive handle for a multitude of transformations, such as amide bond formation, esterification, and reduction. Furthermore, the substituents on the aromatic ring can direct subsequent reactions or become integral parts of the final molecular architecture. nih.gov

The structure of 4-Methyl-2-(oxan-2-ylmethoxy)benzoic acid is particularly noteworthy for its synthetic potential. The "(oxan-2-yl)methoxy" group is a tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols. organic-chemistry.orgrsc.org This feature makes the compound a bifunctional intermediate. The carboxylic acid can undergo selective reactions while the THP-protected hydroxyl group at the 2-position remains inert. Subsequently, under mild acidic conditions, the THP group can be cleaved to reveal a primary alcohol, allowing for further, site-specific modifications. youtube.com This two-stage reactivity is highly valuable in multi-step syntheses where precise control over functional group manipulation is critical. For instance, similar 4-methylbenzoic acid scaffolds, such as 2-methyl-4-acetylbenzoic acid, serve as crucial intermediates in the synthesis of broader-spectrum insecticides. google.com

The stability of the THP ether linkage to basic, organometallic, and hydride reagents allows for a wide range of synthetic operations on the benzoic acid portion without disturbing the protected alcohol. organic-chemistry.orgthieme-connect.de This robust nature, combined with the ease of deprotection, positions this compound as a versatile intermediate for constructing complex, polyfunctional molecules.

Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. Benzoic acid derivatives are frequently employed in this context due to the strong and directional hydrogen-bonding capabilities of the carboxylic acid group, which can form predictable dimeric synthons. researchgate.netnih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govbrieflands.com Aromatic carboxylic acids are among the most common and effective organic linkers for creating these porous materials. nih.govnih.gov The carboxylate group coordinates with the metal centers, while the rest of the organic molecule dictates the size, shape, and chemical environment of the resulting pores.

This compound presents an interesting candidate for a ligand in MOF synthesis. Its key attributes include:

Coordination Site: The carboxylate group can act as a mono- or bidentate ligand to bridge metal centers, forming the primary network structure. rsc.orgrsc.org

Pore Modification: The bulky and flexible (oxan-2-yl)methoxy side chain would project into the pores of the framework. This group can influence the framework's topology, pore volume, and surface properties.

Functionalization: The ether oxygen atoms within the side chain could provide additional weak coordination sites or hydrogen bond acceptors, potentially influencing guest-framework interactions or catalytic activity.

By varying the metal center and synthesis conditions, it is conceivable that this ligand could be used to generate novel MOFs with tailored properties for applications such as gas storage, separation, or catalysis.

| Structural Moiety | Function in MOF Architecture | Potential Impact on MOF Properties |

|---|---|---|

| Carboxylic Acid | Primary coordination site for metal ions; acts as a structural node. | Determines the fundamental connectivity and dimensionality of the framework. |

| Aromatic Ring | Rigid spacer between coordination sites. | Contributes to thermal stability and defines the basic pore geometry. |

| Methyl Group | Adds steric bulk and hydrophobicity. | Can fine-tune pore size and modify interactions with nonpolar guest molecules. |

| (Oxan-2-yl)methoxy Group | Bulky, flexible side group projecting into pores. | Influences pore volume, modulates guest accessibility, and can introduce chirality. |

The functional groups on this compound also lend themselves to applications in polymer chemistry. The carboxylic acid can be converted into an acid chloride or activated ester for participation in polymerization reactions, such as the formation of polyesters or polyamides. The rigid aromatic backbone would impart thermal stability to the resulting polymer, while the bulky oxanylmethoxy side chain would likely disrupt chain packing, potentially leading to amorphous materials with increased solubility.

Furthermore, the THP ether acts as a latent hydroxyl group. nih.gov A polymer could be synthesized using the benzoic acid functionality, and then the THP groups along the polymer backbone could be removed to unmask pendent hydroxyl groups. These hydroxyls could then be used for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules, leading to the creation of advanced hybrid materials.

Molecular Interaction Studies with Biological Macromolecules (e.g., Enzymes)

Benzoic acid and its derivatives are a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes. researchgate.netpreprints.org The relationship between the chemical structure of a molecule and its biological activity is a central concept in drug design. collaborativedrug.comwikipedia.org

The structural features of this compound suggest it could be investigated as an enzyme inhibitor. The carboxylic acid is a key pharmacophoric element, capable of forming strong ionic and hydrogen bond interactions with positively charged (e.g., arginine, lysine) or polar amino acid residues in an enzyme's active site. nih.govnih.gov The aromatic ring can participate in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The substituents at the 2- and 4-positions are critical for determining specificity and potency. The 2-position (ortho) substituent, the (oxan-2-yl)methoxy group, is particularly significant. Its placement can enforce a specific conformation of the carboxyl group through steric effects, which may enhance binding to the target protein. khanacademy.org This bulky, flexible side chain can probe deep, hydrophobic pockets within the active site that are not accessible to simpler benzoic acids.

Kinetic studies with purified enzymes could elucidate the mechanism of inhibition (e.g., competitive, non-competitive, mixed-type), providing insight into whether the compound binds at the active site or an allosteric site. nih.govmdpi.com For example, many benzoic acid derivatives are known to inhibit enzymes like tyrosinase, phosphatases, and various proteases. nih.govresearchgate.netnih.gov

| Molecular Feature | Potential Interaction Type | Possible Interacting Amino Acid Residues |

|---|---|---|

| Carboxylate Group (-COO-) | Ionic Bonding, Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine |

| Aromatic Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Oxane Ring | Hydrophobic/Van der Waals Interactions | Alanine, Valine, Leucine, Isoleucine |

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. drugdesign.orgresearchgate.net For this compound, a systematic SAR investigation would involve synthesizing a series of analogs to probe the importance of each structural feature for biological activity.

Key modifications could include:

Altering the 4-position: Replacing the methyl group with other substituents (e.g., hydrogen, halogen, methoxy) would reveal the electronic and steric requirements at this position.

Modifying the linker: Changing the length or nature of the ether linkage at the 2-position (e.g., ethoxy vs. methoxy) could alter the compound's flexibility and positioning within a binding pocket.

Varying the cyclic ether: Replacing the six-membered oxane ring with a five-membered tetrahydrofuran (B95107) ring or an acyclic alkoxy group would determine the importance of the ring size and conformation for optimal binding.

Positional Isomerism: Moving the (oxan-2-ylmethoxy) group to the meta (3-position) or para (4-position) of the benzoic acid would establish the optimal substitution pattern for activity. Studies on other benzoic acid derivatives have shown that substituent placement is critical for inhibitory effects. semanticscholar.org

By correlating these structural changes with changes in biological activity (e.g., IC₅₀ values from enzyme assays), a detailed SAR model can be constructed. This model would provide a clear understanding of the molecular recognition events between the compound and its biological target, guiding the design of more potent and specific molecules. semanticscholar.orgresearchgate.net

Structure-Activity Relationships (SAR) in Molecular Recognition

Development of Analytical Reagents and Derivatizing Agents

The chemical structure of this compound contains a carboxylic acid group, which is a prime target for chemical modification, known as derivatization. This process is often employed in analytical chemistry to improve the detection and separation of molecules by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). colostate.eduresearchgate.net

The carboxylic acid moiety can be converted into various derivatives, such as esters or amides. thermofisher.com This transformation can serve several analytical purposes:

Improved Volatility for GC: By converting the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester), the compound can be readily analyzed by GC. colostate.edu

Enhanced Detection for HPLC: Derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors. Reagents like 9-anthryldiazomethane (B78999) are used to create fluorescent esters for this purpose. thermofisher.com

Improved Ionization for Mass Spectrometry (MS): For LC-MS analysis, derivatization can introduce a permanently charged group or a group that is easily ionized, thereby increasing sensitivity. nih.gov

Furthermore, benzoic acid derivatives themselves can be designed as novel derivatizing agents. For example, a recently developed method uses 3-(chlorosulfonyl)benzoic acid to tag and analyze other molecules. acs.orgnih.gov Following this logic, this compound could potentially be functionalized to create a novel reagent for tagging and quantifying other analytes of interest.

Exploration in Photoredox Catalysis (based on carboxylic acid reactivity principles)

Recent advances in synthetic organic chemistry have highlighted the power of visible-light photoredox catalysis to enable novel chemical transformations under mild conditions. Carboxylic acids, which are abundant and stable, have emerged as valuable precursors for generating reactive radical species. colostate.edu

The carboxylic acid group of this compound can be activated and then, through a single-electron transfer process mediated by a photocatalyst, undergo decarboxylation to generate an acyl radical. colostate.edunih.gov This highly reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions.

A general scheme for this process is as follows:

Activation: The carboxylic acid reacts with an activating agent (e.g., dimethyl dicarbonate) to form a reactive anhydride (B1165640) intermediate. colostate.edu

Photocatalytic Cycle: A photocatalyst, upon absorbing visible light, becomes excited and engages in a single-electron transfer with the activated anhydride.

Radical Generation: This electron transfer leads to the fragmentation of the anhydride, releasing CO2 and generating the desired acyl radical.

Reaction: The acyl radical can then be used in various synthetic applications, such as the acylation of olefins. colostate.edu

This approach avoids the need for harsh reagents like peroxides or high-energy UV light, making it a more sustainable and gentle method for generating valuable chemical intermediates. colostate.edu The exploration of this compound in such photoredox-catalyzed reactions could open new pathways for synthesizing complex molecules incorporating its unique structural framework.

Green Chemistry Methodologies in Future Research

Future research on the synthesis and application of this compound should incorporate the principles of green chemistry to minimize environmental impact and improve efficiency. Key areas for exploration include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical CO2, or bio-based solvents.

Development of Catalytic Processes: The synthesis of the tetrahydropyranyl (THP) ether linkage typically requires an acid catalyst. Research could focus on using solid, reusable acid catalysts, such as zeolites (e.g., H-beta) or sulfated zirconia, which can be easily separated from the reaction mixture and recycled, reducing waste. organic-chemistry.org

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted or continuous-flow synthesis. Flow chemistry, in particular, can offer improved heat transfer, reaction control, and safety, often leading to higher yields and purity in shorter reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By embracing these green chemistry principles, the future development and production of this compound and its derivatives can be conducted in a more sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-methyl-2-(oxan-2-ylmethoxy)benzoic acid in laboratory settings?

- Methodological Answer : Follow GHS-based safety measures, including wearing flame-resistant clothing, protective gloves, and self-contained breathing apparatus during spills . Immediate skin decontamination requires rinsing with water and removing contaminated clothing. For inhalation exposure, relocate to fresh air and monitor respiratory distress . Avoid contact with strong oxidizing agents to prevent hazardous decomposition (e.g., carbon oxides) .

Q. How can researchers characterize the purity of this compound experimentally?

- Methodological Answer : Use LC-MS for qualitative/quantitative analysis (e.g., Creative Proteomics’ platform) to identify impurities or degradation products . Complement with nuclear magnetic resonance (NMR) to confirm structural integrity, referencing molecular formula and CAS No. 1008773-89-4 .

Q. What synthetic routes are viable for producing this compound?

- Methodological Answer : Adapt multi-step protocols from analogous benzoic acid derivatives, such as formaldehyde-mediated alkylation or oxane-ring coupling under controlled pH and temperature . Optimize yields using catalysts (e.g., palladium for cross-couplings) and polar aprotic solvents .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the analysis of this compound’s electronic properties?

- Methodological Answer : Use Multiwfn to calculate electrostatic potential maps, electron localization functions (ELF), and bond order analysis. These metrics clarify reactivity patterns, such as nucleophilic attack sites on the oxane or benzoic acid moieties . Compare results with experimental data (e.g., NMR chemical shifts) to validate computational models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using derivatives with modified oxane or methyl groups. Test enzyme inhibition (e.g., COX-2) via in vitro assays and correlate with substituent electronic profiles . Cross-reference with PubChem bioactivity datasets to identify outliers .

Q. How do reaction conditions influence the stability of this compound during derivatization?

- Methodological Answer : Monitor decomposition under varying temperatures and pH using HPLC. For example, acidic conditions may hydrolyze the oxan-2-ylmethoxy group, while basic conditions could deprotonate the benzoic acid, altering reactivity . Use kinetic studies to identify optimal conditions for functionalization (e.g., amidation) .

Data-Driven Research Questions

Q. Which analytical techniques are critical for resolving discrepancies in physicochemical data (e.g., solubility, melting point)?

- Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point determination if literature data are absent . Use shake-flask or HPLC methods to measure solubility in water/organic solvents, noting discrepancies with predicted -octanol/water partition coefficients .

Q. How can researchers leverage deuterated analogs to study metabolic pathways of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., -methyl or -oxane) using protocols like HATU/DIPEA-mediated coupling . Track metabolic stability via mass spectrometry in hepatic microsome assays to identify vulnerable functional groups .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | ||

| CAS No. | 1008773-89-4 | |

| Key Stability Concern | Incompatibility with oxidizers | |

| Recommended Analytical Tool | LC-MS (Creative Proteomics) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.